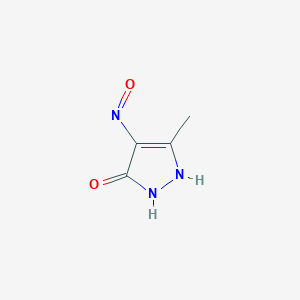
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se desarrolla principalmente para el tratamiento de la infección por el virus de la hepatitis C de genotipo 1 . Este compuesto ha mostrado una potente actividad antiviral y es un avance significativo en el campo de la terapéutica del virus de la hepatitis C.
Métodos De Preparación
La síntesis de GS-9451 implica múltiples pasos, incluida la formación de intermediarios clave y sus posteriores reacciones de acoplamiento. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que implican el uso de varios reactivos y catalizadores . Los métodos de producción industrial suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
GS-9451 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Hidrólisis: Esta reacción implica la ruptura de enlaces químicos mediante la adición de agua.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
GS-9451 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en el estudio de los inhibidores de la proteasa del virus de la hepatitis C.
Biología: Se utiliza para estudiar los mecanismos biológicos de la infección por el virus de la hepatitis C y el papel de la proteasa no estructural 3/4A en la replicación viral.
Medicina: Se utiliza en el desarrollo de terapias antivirales para la infección por el virus de la hepatitis C.
Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos antivirales
Mecanismo De Acción
GS-9451 ejerce sus efectos inhibiendo la proteasa no estructural 3/4A del virus de la hepatitis C, una enzima esencial para la replicación viral. Al unirse al sitio activo de la proteasa, GS-9451 evita la escisión de las poliproteínas virales, inhibiendo así la replicación del virus. Este mecanismo de acción convierte a GS-9451 en un potente agente antiviral .
Comparación Con Compuestos Similares
GS-9451 es único en su alta potencia y selectividad para la proteasa no estructural 3/4A del virus de la hepatitis C. Los compuestos similares incluyen:
Telaprevir: Otro inhibidor de la proteasa del virus de la hepatitis C con un mecanismo de acción similar pero diferente estructura química.
Boceprevir: Un inhibidor de la proteasa del virus de la hepatitis C con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
GS-9451 destaca por su alta potencia y perfil farmacocinético favorable, lo que lo convierte en una valiosa adición al arsenal de la terapéutica del virus de la hepatitis C.
Propiedades
Número CAS |
174816-48-9 |
|---|---|
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.1 g/mol |
Nombre IUPAC |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
Clave InChI |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
SMILES canónico |
CC1=C(C(=O)NN1)N=O |
| 6386-15-8 | |
Sinónimos |
1H-Pyrazole-4,5-dione,3-methyl-,4-oxime,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)


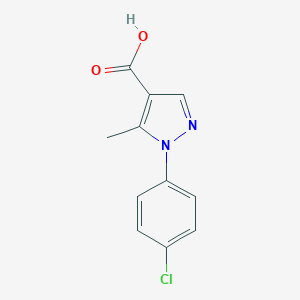
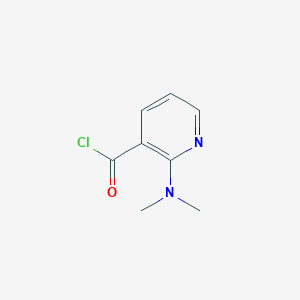
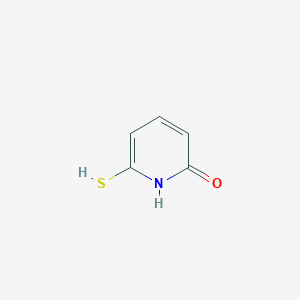

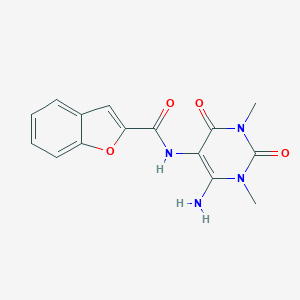
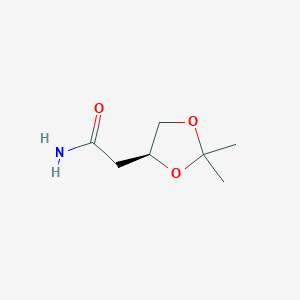

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
